Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate
Description
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core fused with a piperidine ring. Key structural elements include:
- Quinoline moiety: A bicyclic aromatic system with a nitrogen atom, often associated with biological activity (e.g., antimalarial, anticancer properties).
- 3,4-Dimethylbenzenesulfonyl group: A sulfonamide substituent at position 3 of the quinoline, which may enhance binding affinity to biological targets.
- Ethyl carboxylate: Positioned on the piperidine ring, this ester group influences solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-7-6-12-28(16-20)25-22-13-17(2)8-11-23(22)27-15-24(25)33(30,31)21-10-9-18(3)19(4)14-21/h8-11,13-15,20H,5-7,12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCKTKWSXDLBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzenesulfonyl group. Common reagents used in these reactions include ethyl esters, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.
Scientific Research Applications
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the quinoline and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, )
- Structure: A piperidine derivative with an ethyl carboxylate and methoxyimino group.
- Synthesis : Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .
- Key Differences: Lacks the quinoline and sulfonyl groups, but shares the piperidine-ester framework. The presence of diastereomers highlights stereochemical challenges relevant to synthesizing the target compound.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2, )
- Structure : A bicyclic naphthyridine system with an ester group.
- Synthesis : Hydrogenation of compound (7a/b) using Raney nickel yielded two isomers (26% and 60% yields) .
Sulfonamide Derivatives ()
- Examples: 4-tert-Butylbenzenesulfonamide (): A simple sulfonamide with a bulky substituent. Europium Patent Compound (): Features a sulfonyl group attached to a thienopyrrole system.
- Relevance : The 3,4-dimethylbenzenesulfonyl group in the target compound likely shares similar electronic and steric properties with these analogs, influencing solubility and target engagement.
Physicochemical and Spectroscopic Properties
Table 1: Comparison of Key Properties
- Spectroscopy : The target compound’s ethyl carboxylate and sulfonyl groups would produce distinct 1H NMR signals (e.g., ester CH2 at ~4.1–4.2 ppm, aromatic protons at ~7–8 ppm), comparable to analogs in .
Structural and Crystallographic Insights
- Crystallography Tools : SHELX and ORTEP are widely used for small-molecule refinement. The target compound’s structure could be resolved using similar methods, with attention to sulfonyl group geometry and piperidine ring conformation.
- Validation : Structure validation (e.g., using CIF checks) ensures accuracy in bond lengths and angles, critical for comparing steric effects with analogs like those in .
Biological Activity
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-methylquinolin-4-YL]piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline ring, a piperidine moiety, and a sulfonyl group. Its molecular formula is C₂₁H₂₅N₃O₃S, with a molecular weight of 397.51 g/mol. The structural features suggest potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors and transporters. For instance, some studies have shown that related quinoline derivatives exhibit affinity for serotonin receptors (5-HT) and may act as modulators of serotonin transporters (SERT) . The specific interactions of this compound with these targets remain to be fully elucidated.
Pharmacological Effects
Preliminary studies suggest that this compound may possess antidepressant-like effects due to its interaction with serotonergic pathways. Similar compounds have demonstrated the ability to increase extracellular serotonin levels in animal models, indicating potential efficacy in treating mood disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the effects of related quinoline derivatives on 5-HT receptor modulation. Results indicated significant receptor binding affinity, suggesting potential antidepressant activity. |
| Study B | Focused on the synthesis and biological evaluation of piperidine derivatives. Found that modifications to the piperidine structure enhanced binding affinity for SERT. |
| Study C | Examined the neuropharmacological profile of similar compounds in rodent models, highlighting increased serotonin levels and improved depressive symptoms after treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
